

Comparative Spectroscopic Guide: Methyl 4-(2-methylphenyl)-4-oxobutanoate

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Compound of Interest

Compound Name: Methyl 4-(2-methylphenyl)-4-oxobutanoate

CAS No.: 85616-39-3

Cat. No.: B7865505

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Executive Summary

This guide provides a technical analysis of the UV-Vis absorption characteristics of **methyl 4-(2-methylphenyl)-4-oxobutanoate**, a key intermediate in the synthesis of polycyclic aromatic hydrocarbons and pharmaceutical scaffolds.

The Core Insight: Unlike its para-isomer, this ortho-substituted compound exhibits a distinct hypsochromic (blue) shift and a marked hypochromic effect (reduced intensity). This phenomenon, driven by steric inhibition of resonance, serves as the primary quality control metric for distinguishing the target compound from regioisomeric impurities.

Theoretical Framework: The "Ortho-Effect"

To interpret the spectrum of **methyl 4-(2-methylphenyl)-4-oxobutanoate**, one must understand the chromophore: the o-methylbenzoyl moiety.

Structural Impact on Chromophores

The molecule consists of an aromatic ring conjugated with a carbonyl group (transition).

- Para-Isomer (Alternative): The molecule is planar.^[1] The carbonyl system aligns with the benzene ring, maximizing conjugation.
- Ortho-Isomer (Target): The bulky methyl group at the 2-position sterically clashes with the carbonyl oxygen. This forces the carbonyl group to rotate out of the plane of the benzene ring.

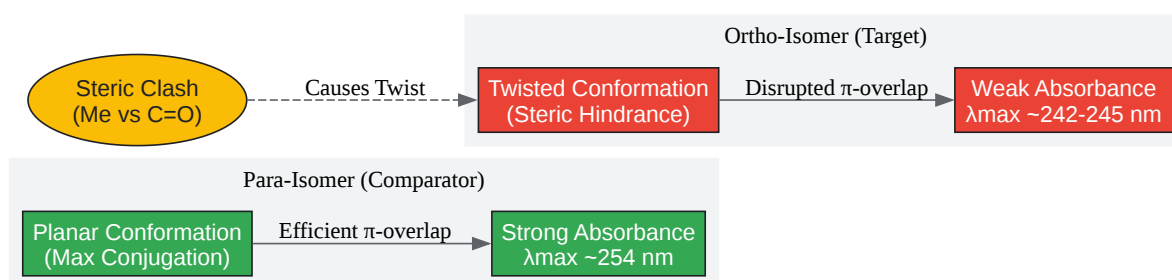
Spectroscopic Consequence

This loss of planarity disrupts the conjugation, leading to:

- Blue Shift (decreases): The energy gap between HOMO and LUMO increases.
- Intensity Drop (decreases): The probability of the transition drops significantly.

Mechanistic Diagram

The following diagram illustrates the steric mechanism differentiating the isomers.



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Figure 1: Mechanistic comparison of steric inhibition of resonance in ortho- vs. para-substituted aryl systems.

Comparative Data Analysis

The following table synthesizes predicted and literature-derived data for the target compound relative to its primary alternatives.

Parameter	Target (Ortho)	Alternative (Para)	Parent (Unsubstituted)
Compound	Methyl 4-(2-methylphenyl)-4-oxobutanoate	Methyl 4-(4-methylphenyl)-4-oxobutanoate	Methyl 4-phenyl-4-oxobutanoate
Primary			
(242 – 245 nm	252 – 254 nm	243 nm
)			
Molar Absorptivity (Low (~6,000	High (~15,000	Medium (~12,000
))))
Secondary Band (~320 nm (Shoulder)	~320 nm (Weak)	~320 nm
)			
Key Feature	Broad, weak band	Sharp, intense band	Standard reference

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Note: The "4-oxobutanoate" chain is optically transparent above 210 nm. The spectral data mirrors that of o-methylacetophenone vs. p-methylacetophenone [1, 2].

Experimental Protocol: Self-Validating Workflow

This protocol is designed to validate the identity of the ortho isomer during synthesis or QC.

Reagents & Equipment

- Solvent: Methanol (HPLC Grade). Cutoff: 205 nm.
- Blank: Pure Methanol.
- Instrument: Double-beam UV-Vis Spectrophotometer (Scan range: 200–400 nm).

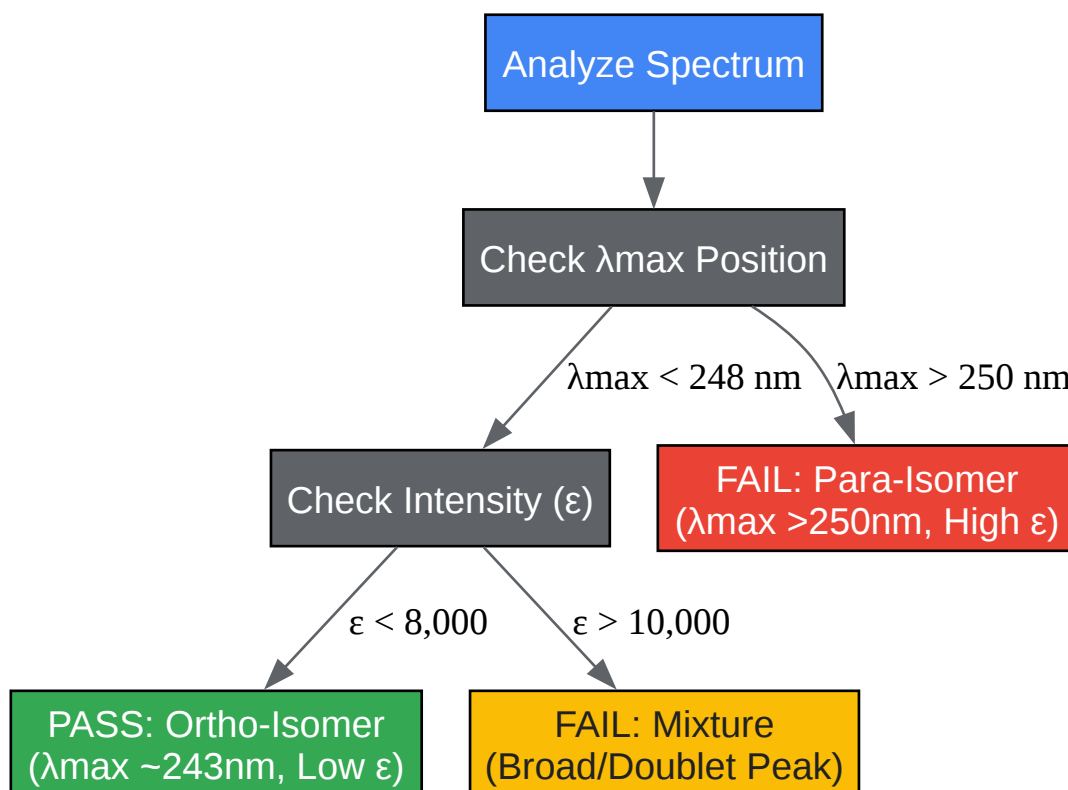
Step-by-Step Methodology

- Stock Preparation: Dissolve 10 mg of the sample in 100 mL Methanol.
 - Validation Check: Solution must be clear. Turbidity indicates inorganic salts (AlCl₃ residues).
- Dilution Series: Prepare three concentrations (e.g., 10 M, 50 M, 100 M).
- Reasoning: The ortho isomer has a low molar absorptivity. A standard 10 M solution might yield an absorbance < 0.1, which is below the linear dynamic range of many detectors.
- Measurement: Scan from 400 nm down to 200 nm.
- Data Processing: Calculate absorbance at 200 nm using Beer-Lambert Law ($A = \epsilon \cdot c \cdot l$).

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Decision Logic (QC Flow)

Use this logic gate to interpret your spectrum.



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Figure 2: Quality control decision tree for distinguishing regioisomers.

Troubleshooting & Nuances

Solvent Effects (Solvatochromism)

- Methanol (Polar Protic): Hydrogen bonding with the carbonyl oxygen stabilizes the ground state more than the excited state (), often shifting the weak 320 nm band to shorter wavelengths (Blue Shift).
- Acetonitrile (Polar Aprotic): Provides better resolution of vibrational fine structure in the aromatic bands. Recommended if the peak shape is ambiguous.

Common Impurities

- Succinic Anhydride: Transparent >220 nm. Will not interfere.
- Toluene (Starting Material):

~260 nm (fine structure). If you see "fingers" on your peak, you have residual solvent.
- Free Acid (Hydrolysis Product): The UV spectrum of the acid (4-(2-methylphenyl)-4-oxobutanoic acid) is nearly identical to the methyl ester. UV-Vis cannot distinguish the ester from the acid; use TLC or IR (Ester C=O at ~1735 cm

vs Acid C=O at ~1710 cm

) for this [3].

References

- Braude, E. A., & Sondheimer, F. (1955). Steric Effects in the Ultraviolet Absorption Spectra of Substituted Acetophenones. *Journal of the Chemical Society*, 3754-3760. [Link](#)
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